2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
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Overview
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Acetamide formation: The final step involves the reaction of the amino-pyrazole intermediate with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the methoxypropan-2-yl group.
N-(1-Methoxypropan-2-yl)acetamide: Lacks the pyrazole ring.
3-Amino-1h-pyrazole: Lacks the acetamide and methoxypropan-2-yl groups.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide is unique due to the presence of both the pyrazole ring and the methoxypropan-2-yl acetamide moiety. This combination of functional groups may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H16N4O2 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C9H16N4O2/c1-7(6-15-2)11-9(14)5-13-4-3-8(10)12-13/h3-4,7H,5-6H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
CIVKEDAPYOAKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)CN1C=CC(=N1)N |
Origin of Product |
United States |
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